

T-1-Pmpa (CAS number 1323883-62-0): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: T-1-Pmpa

Cat. No.: B12367209

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **T-1-Pmpa** (CAS number 1323883-62-0), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates available data on its biological activity, mechanism of action, and relevant experimental protocols for researchers in oncology and drug development.

Core Compound Information

Property	Value	Reference
CAS Number	1323883-62-0	[1] [2] [3] [4] [5]
Molecular Formula	Not explicitly available in search results	
Molecular Weight	Not explicitly available in search results	
Synonyms	T-1-PMPA	[1] [2] [3] [4] [5]
Target	Epidermal Growth Factor Receptor (EGFR)	[1]
Biological Activity	Potent EGFR inhibitor with apoptotic properties.	[1]

Quantitative Biological Activity

T-1-Pmpa has demonstrated significant inhibitory and anti-proliferative activity across various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of T-1-Pmpa against EGFR

Target	IC ₅₀ (nM)
EGFRWT	86
EGFRT790M	561.73
Data sourced from MedchemExpress.[1]	

Table 2: Anti-proliferative Activity of T-1-Pmpa

Cell Line	IC ₅₀ (μM)	Incubation Time (h)
HepG2 (Human Liver Cancer)	3.51	24
MCF7 (Human Breast Cancer)	4.13	24
Data sourced from MedchemExpress.[1]		

Table 3: Induction of Apoptosis in HepG2 Cells by T-1-Pmpa

Treatment	% of Cells in Early Apoptosis	% of Cells in Late Apoptosis	% of Necrotic Cells
Control	0.77	0.17	2.21
T-1-Pmpa (10 μM, 24h)	29.17	8.81	4.05
Data sourced from MedchemExpress.[1]			

Table 4: Effect of T-1-Pmpa on Gene and Protein Expression

Target	Effect
Caspase-3	Significant increase in expression
Caspase-9	Significant increase in expression
TNF α	74% reduction in levels
IL-2	50% reduction in levels
Data sourced from MedchemExpress.[1]	

Mechanism of Action: EGFR Signaling and Apoptosis

T-1-Pmpa exerts its anti-cancer effects by inhibiting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[6] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell growth and survival while inhibiting apoptosis.[5][6]

By blocking the tyrosine kinase activity of EGFR, **T-1-Pmpa** effectively shuts down these pro-survival signals.[7] This inhibition leads to the upregulation of pro-apoptotic proteins, such as BIM, and the downregulation of anti-apoptotic proteins, like MCL-1.[3] The net effect is a shift in the cellular balance towards programmed cell death, or apoptosis. This is evidenced by the observed increase in the expression of key executioner caspases, caspase-3 and caspase-9, following treatment with **T-1-Pmpa**. [1]

EGFR inhibition by **T-1-Pmpa** and downstream apoptotic signaling.

Experimental Protocols

Detailed experimental protocols for **T-1-Pmpa** are not publicly available. The following are representative methodologies based on standard laboratory practices for the types of experiments cited for **T-1-Pmpa**.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of **T-1-Pmpa** on cancer cell lines such as HepG2 and MCF7.

- **Cell Seeding:** Plate HepG2 or MCF7 cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **T-1-Pmpa** (e.g., 0.312, 0.625, 1.25, 2.5, 5, 10 μ M) in culture medium. Remove the old medium from the wells and add 100 μ L of the **T-1-Pmpa** dilutions. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 24 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Workflow for assessing cell proliferation using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis in HepG2 cells treated with **T-1-Pmpa** using flow cytometry.[8]

- **Cell Treatment:** Seed HepG2 cells in a 6-well plate and treat with **T-1-Pmpa** (e.g., 10 μ M) and a vehicle control for 24 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash twice with cold PBS.

- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of propidium iodide (PI).
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Use FITC signal to detect apoptotic cells (Annexin V positive) and PI signal to differentiate between early (PI negative) and late (PI positive) apoptotic cells.
- **Data Analysis:** Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Quantitative Real-Time PCR (qRT-PCR) for Caspase-3 and Caspase-9

This protocol details the measurement of gene expression changes for key apoptosis markers.

- **RNA Extraction:** Treat HepG2 cells with **T-1-Pmpa**. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
- **cDNA Synthesis:** Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
- **qRT-PCR:** Perform qRT-PCR using SYBR Green master mix and primers specific for caspase-3, caspase-9, and a housekeeping gene (e.g., GAPDH). A possible thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.^[9]
- **Data Analysis:** Calculate the relative gene expression using the $2^{-\Delta\Delta C_t}$ method, normalizing to the housekeeping gene and comparing to the vehicle control.

Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF α and IL-2 levels in a suitable biological matrix (e.g., cell culture supernatant or plasma).

- **Sample Collection:** Collect the biological sample after treatment with **T-1-Pmpa**.

- ELISA: Perform a sandwich ELISA using commercially available kits for human TNF α and IL-2, following the manufacturer's instructions.
- Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the concentration of TNF α and IL-2 in the samples based on a standard curve.

Synthesis

A specific, publicly available synthesis protocol for **T-1-Pmpa** (CAS 1323883-62-0) has not been identified in the reviewed literature.

Conclusion

T-1-Pmpa is a potent EGFR inhibitor that induces apoptosis in cancer cell lines. Its ability to target both wild-type and mutant forms of EGFR, coupled with its pro-apoptotic activity, makes it a compound of significant interest for further investigation in oncology drug development. The provided data and representative protocols offer a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of **T-1-Pmpa**.

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- To cite this document: BenchChem. [T-1-Pmpa (CAS number 1323883-62-0): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367209#t-1-pmpa-cas-number-1323883-62-0]

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